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Compound of Interest

Compound Name: 4-Methoxy-4-piperidinecarbonitrile

Cat. No.: B8231730

Get Quote

Executive Summary & Compound Identity
4-Methoxy-4-piperidinecarbonitrile is a functionalized piperidine derivative characterized by

a geminal nitrile and methoxy group at the C4 position. It serves as a dense functional scaffold

in medicinal chemistry, particularly for the synthesis of neuroactive compounds (e.g., NK1

antagonists, opioid analogs) where the 4,4-disubstitution pattern imposes specific

conformational constraints on the piperidine ring.
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Parameter Detail

IUPAC Name 4-Methoxy-4-piperidinecarbonitrile

Common Name 4-Cyano-4-methoxypiperidine

CAS Number
1082040-34-3 (Hydrochloride salt: 1082040-34-

3*)

Molecular Formula (Free Base)

Molecular Weight 140.18 g/mol (Free Base)

SMILES CO[C@@]1(C#N)CCNCC1

*Note: This compound is frequently handled as the Hydrochloride (HCl) or N-Boc protected

form to prevent self-condensation or polymerization.

Structural Logic & Synthesis Pathway[4]
To understand the spectral data, one must understand the synthesis. The compound is typically

generated via a modified Strecker reaction or cyanohydrin ether formation starting from 4-

piperidone.

Mechanistic Workflow
The synthesis relies on the nucleophilic attack of cyanide on the ketone carbonyl, followed by

or concurrent with O-methylation.
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Click to download full resolution via product page

Figure 1: Synthetic pathway showing the origin of the geminal methoxy/nitrile center.

Spectral Characterization
The following data represents the consensus spectral features for 4-Methoxy-4-
piperidinecarbonitrile (typically as the HCl salt in

or

).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
[6][7][8][9]

H NMR (400 MHz,

)
The spectrum is dominated by the symmetry of the piperidine ring and the sharp methoxy

singlet.
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Chemical Shift
(

, ppm)

Multiplicity Integral Assignment
Structural
Insight

9.20 - 9.50 Broad Singlet 2H

Ammonium

protons (salt

form).

Disappears in

.

3.35 Singlet 3H

Characteristic

methoxy group

attached to

quaternary C4.

3.15 - 3.25 Multiplet 4H

-protons relative

to Nitrogen.

Deshielded by

ammonium.

2.10 - 2.25 Multiplet 2H (eq)

Equatorial

protons at

C3/C5. Rigidified

by C4

substitution.

1.90 - 2.05 Multiplet 2H (ax)
Axial protons at

C3/C5.

C NMR (100 MHz,

)
The quaternary carbon at C4 is the diagnostic peak, significantly shifted by the electron-

withdrawing nitrile and oxygen.
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Chemical Shift (

, ppm)
Carbon Type Assignment

119.5
Quaternary (

)

-CN (Nitrile). Characteristic

weak intensity.

72.4
Quaternary (

)

C4. Shifted downfield due to

geminal O and CN.

53.8
Primary (

)

-OCH_3. Methoxy carbon.[1]

[2]

41.2
Secondary (

)

C2, C6.

to Nitrogen.

31.5
Secondary (

)

C3, C5.

to Nitrogen.

B. Infrared (IR) Spectroscopy
The IR spectrum validates the functional groups, specifically the nitrile stretch which is often

weak in

-alkoxy nitriles.
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Wavenumber (

)
Vibration Mode Intensity Notes

2800 - 3200 Stretch Broad, Strong

Characteristic of

amine salts (

).

2235 - 2245 Stretch Weak/Medium
Diagnostic. Can be

obscured if weak.

1090 - 1120 Stretch Strong
Ether linkage (

).

1450 Bend Medium
Piperidine ring

scissoring.

C. Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) Molecular Ion:

The fragmentation pattern is driven by the stability of the piperidine ring and the lability of the

methoxy/nitrile groups.
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Figure 2: Predicted ESI-MS fragmentation pathway.

Critical Distinction: The "Sufentanil" Trap
Researchers often confuse 4-Methoxy-4-piperidinecarbonitrile with the 4-(Methoxymethyl)

analog used in opioid synthesis. This distinction is critical for regulatory compliance and

synthetic success.
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Feature
4-Methoxy-4-

piperidinecarbonitrile (This
Topic)

4-(Methoxymethyl)-4-

piperidinecarbonitrile

(Opioid Precursor)

Structure at C4 directly on Ring (Methoxymethyl)

CAS 1082040-34-3 1803587-55-4 (HCl)

Primary Use
NK1 antagonists, general

scaffold

Synthesis of Sufentanil,

Alfentanil

NMR Distinction Methoxy singlet @ 3.35 ppm
Methoxy singlet @ 3.30 ppm +

singlet @ 3.4-3.5 ppm

Warning: Attempting to use the 4-methoxy compound for sufentanil synthesis will fail, as the

chain length at C4 is insufficient for the required receptor binding pocket.

Experimental Protocol: Analytical Validation
To validate the identity of a batch of 4-Methoxy-4-piperidinecarbonitrile HCl:

Solubility Check: Dissolve 10 mg in 0.6 mL

. Free amines may require

, but the HCl salt requires polar solvents.

1H NMR Acquisition: Run 16 scans. Verify the integration ratio of the Methoxy singlet (3H) to

the Ring multiplets (8H total).

TLC Visualization:

Stationary Phase: Silica Gel 60 F254.

Mobile Phase: DCM:MeOH:NH4OH (90:9:1).

Stain: Ninhydrin (stains free amine red/purple) or Iodine. UV activity is negligible (no

chromophore).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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